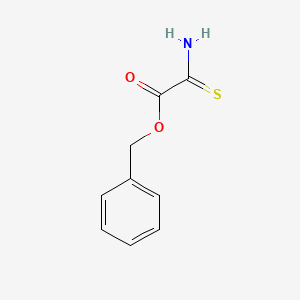

Benzyl 2-amino-2-thioxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2-amino-2-thioxoacetate is an organic compound with the molecular formula C9H9NO2S . It has a molecular weight of 195.24 . It is used for research purposes .

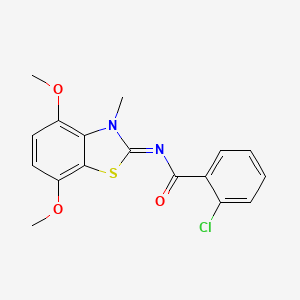

Molecular Structure Analysis

The molecular structure of Benzyl 2-amino-2-thioxoacetate consists of a benzyl group attached to a 2-amino-2-thioxoacetate group . The SMILES representation of the molecule isC1=CC=C (C=C1)COC (=O)C (=S)N . Physical And Chemical Properties Analysis

Benzyl 2-amino-2-thioxoacetate is stored sealed in dry conditions at 2-8°C . Its boiling point is not specified . As an amine, it has the ability to act as a weak organic base .Applications De Recherche Scientifique

1. Blocker of Excitatory Amino Acid Transporters

Benzyl 2-amino-2-thioxoacetate derivatives, such as DL-threo-beta-Benzyloxyaspartate (DL-TBOA), are potent inhibitors of sodium-dependent glutamate/aspartate transporters. DL-TBOA has been shown to be a competitive blocker of glutamate transporters, useful for investigating the physiological roles of these transporters without significant effects on ionotropic or metabotropic glutamate receptors (Shimamoto et al., 1998).

2. Synthesis of Benzo[b]thiophene Derivatives

Benzyl 2-amino-2-thioxoacetate is involved in the synthesis of benzo[b]thiophene derivatives, which are significant due to their use as selective estrogen receptor modulators. These derivatives are usually synthesized by intramolecular cyclization, and the methodology for their synthesis involves aromatic nucleophilic substitution reactions and Heck-type coupling (David et al., 2005).

3. Synthesis of 1,2,4-Triazin-5(2H)-ones

The compound is used in the ultrasound-promoted cyclocondensation of N1-amino-N2-arylmethyl-guanidines with ethyl 2-amino-2-thioxoacetate to produce novel 3,6-diamino-substituted 1,2,4-triazin-5(2H)-ones. These compounds have shown potential for regioselective acylation, indicating potential applications in chemical synthesis and pharmaceutical research (Geffken & Köllner, 2010).

4. Corrosion Inhibitors for Carbon Steel

Benzyl 2-amino-2-thioxoacetate derivatives have been studied as corrosion inhibitors for carbon steel in acidic environments. Their corrosion inhibition efficiency was measured using various methods, demonstrating that these inhibitors offer stability and high inhibition efficiencies against steel corrosion (Hu et al., 2016).

5. Synthesis of Benzo[4,5] Thieno[2,3-d]pyrimidines

It's used in the synthesis of benzo[4,5]thieno[2,3-d]pyrimidines and their derivatives, which have been evaluated for various biological activities, including analgesic, antipyretic, anti-inflammatory, and cytostatic activities. This indicates the compound's relevance in medicinal chemistry for the development of potential therapeutic agents (Vega et al., 1991).

6. Synthesis of Antitumor Agents

The compound is involved in the synthesis of 1-(Arylidene)amino-2-thioxo-imidazolidine-4-ones, which have been investigated for their potential as anti-tumor agents. These compounds have shown significant cytotoxic effects against certain cancer cell lines, indicating their potential application in cancer research (Elhady, 2015).

Propriétés

IUPAC Name |

benzyl 2-amino-2-sulfanylideneacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c10-8(13)9(11)12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJRARALPXEPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-amino-2-thioxoacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2970495.png)

![N-(benzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2970499.png)

![9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester](/img/structure/B2970506.png)

![N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2970507.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrrolidine-1-sulfonamide](/img/structure/B2970508.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2970511.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970516.png)